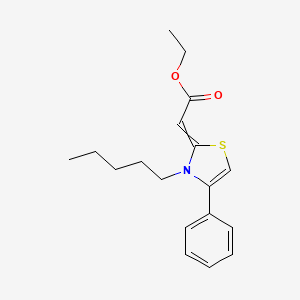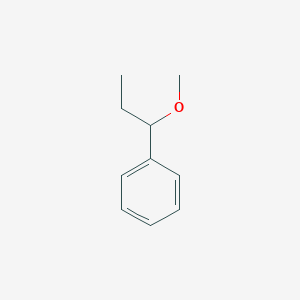
Benzene, (1-methoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-methoxypropyl)-: 1-methoxypropylbenzene , is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where a methoxypropyl group is attached to the benzene ring. This compound is part of a larger class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing benzene derivatives involves electrophilic aromatic substitution. In this process, a benzene ring reacts with an electrophile, resulting in the substitution of a hydrogen atom on the benzene ring with the electrophile.
Reduction of Phenols: Another method involves the reduction of phenols.
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced techniques to introduce various functional groups to the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene derivatives can undergo oxidation reactions, where the methoxypropyl group can be oxidized to form various products, such as carboxylic acids.
Reduction: Reduction reactions can convert benzene derivatives into more saturated compounds, often using hydrogen gas and metal catalysts.
Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, benzene derivatives are used to study enzyme interactions and metabolic pathways. They can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine: Some benzene derivatives have medicinal properties and are used in the development of drugs. For example, they can be used as analgesics, anti-inflammatory agents, and anticancer drugs.
Industry: In the industrial sector, benzene derivatives are used in the production of dyes, resins, and plastics. They are also employed as solvents and additives in various chemical processes .
Mecanismo De Acción
The mechanism of action of benzene derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .
Comparación Con Compuestos Similares
Benzene, (1-methylpropyl)-:
Benzene, 1-methoxy-4-propyl-: This compound has a methoxy group and a propyl group attached to the benzene ring.
Uniqueness: Benzene, (1-methoxypropyl)-, is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
59588-12-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-methoxypropylbenzene |
InChI |
InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clave InChI |
ANKVSZOYVTWLQO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)


![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
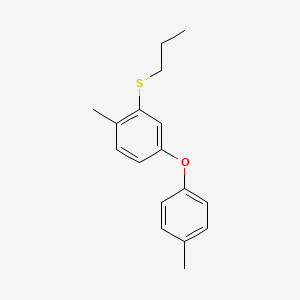

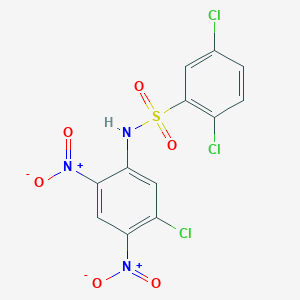
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
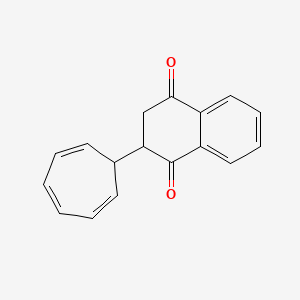
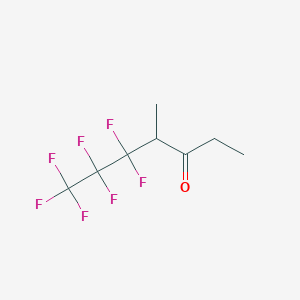
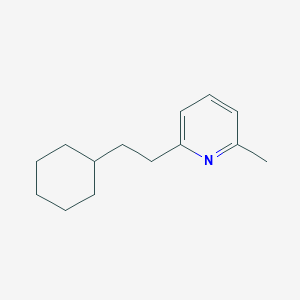
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
